![molecular formula C16H12N2O2S2 B253113 N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials.
作用機序
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent antitumor activity and immunomodulatory effects. It has been shown to inhibit the growth and survival of B-cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, the limitations of using this compound in lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for off-target effects.
将来の方向性
There are several potential future directions for the development of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. One direction is the evaluation of this compound in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is the evaluation of this compound in other autoimmune disorders, such as multiple sclerosis or type 1 diabetes. Furthermore, the optimization of the synthesis of this compound and the identification of new analogs with improved potency and selectivity could lead to the development of more effective treatments for cancer and autoimmune disorders.
合成法
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves several steps, starting with the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid to form N-(2-thiophenecarbonyl)-2-aminobenzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, this compound has been evaluated in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
分子式 |
C16H12N2O2S2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
InChIキー |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
溶解性 |
0.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
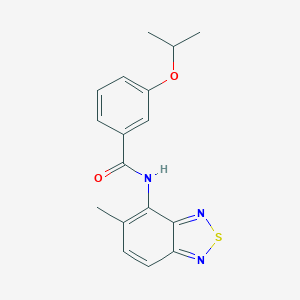
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
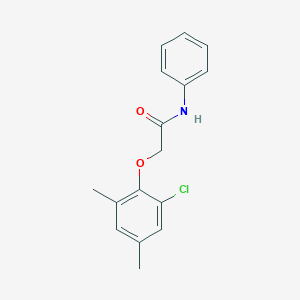
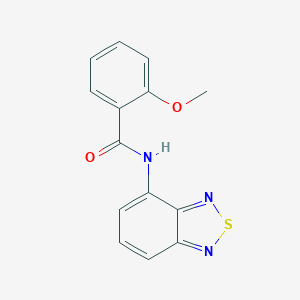
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
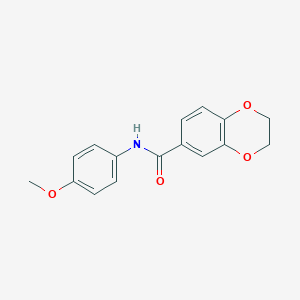
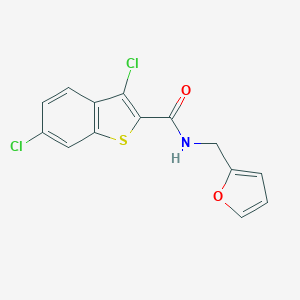
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)
![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)
